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ZINC;propane-1-sulfinate

Cat. No.: B8204468
M. Wt: 279.7 g/mol
InChI Key: AVEWLRYVGNMIHD-UHFFFAOYSA-L
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Description

Overview of Metal Sulfinate Complexes in Organic and Inorganic Chemistry

Metal sulfinate complexes are coordination compounds that feature a sulfinate ligand (RSO₂⁻) bound to a metal center. These complexes are notable for their versatile bonding modes and reactivity. The sulfinate anion can coordinate to a metal through the sulfur atom (S-bound), through one oxygen atom (O-bound monodentate), or through both oxygen atoms (O,O'-bidentate chelating). rsc.org The nature of this bonding influences the complex's stability and subsequent reactivity.

In organometallic chemistry, metal sulfinates are often formed via the insertion of sulfur dioxide (SO₂) into a metal-carbon bond. rsc.org This reaction is a fundamental step in various catalytic cycles and synthetic transformations. Sulfinate complexes can serve as crucial intermediates in the synthesis of sulfones and sulfonamides, which are important structural motifs in many pharmaceuticals. researchgate.net Furthermore, the oxidation of metal-thiolate complexes can also lead to the formation of sulfenate and sulfinate species. acs.org The coordination chemistry of the related sulfate (B86663) ligand (SO₄²⁻) has also been extensively studied, revealing a rich variety of coordination modes and applications in the construction of polynuclear clusters and metal-organic frameworks. researchgate.net

Significance of Alkanesulfinate Ligands in Coordination Chemistry

Alkanesulfinate ligands (RSO₂⁻, where R is an alkyl group) are a specific class of sulfinates that have become increasingly important in modern coordination and synthetic chemistry. While the analogous organosulfonates (RSO₃⁻) are often considered poor or weakly coordinating ligands, alkanesulfinates demonstrate versatile reactivity, particularly when coordinated to zinc. researchgate.net

The primary significance of zinc alkanesulfinates, such as zinc;propane-1-sulfinate, lies in their role as precursors to alkyl radicals. researchgate.netnih.gov Under mild conditions, these complexes can undergo single-electron transfer (SET) processes to generate highly reactive carbon-centered radicals. This reactivity is harnessed in a variety of synthetic transformations, most notably in the direct C-H functionalization of heterocycles. nih.gov The stability and ease of handling of zinc bis(alkanesulfinate) salts make them highly practical reagents compared to other radical precursors that may require harsh conditions or are less functionally tolerant. These reagents are typically stable, solid materials that can be prepared and stored, sometimes as hydrates. nih.gov

Historical Development of Zinc Sulfinate Applications in Synthesis

The history of organozinc chemistry dates back to 1848 with Edward Frankland's synthesis of diethylzinc. digitellinc.comwikipedia.org For over a century, organozinc reagents like those used in the Reformatsky and Negishi coupling reactions have been fundamental tools in C-C bond formation. wikipedia.orgsigmaaldrich.comresearchgate.net However, the specific application of zinc sulfinate salts as targeted reagents in synthesis is a more recent development.

A significant advancement came with the work of Phil Baran and colleagues, who developed a "toolkit" of zinc bis(alkanesulfinate) reagents for the late-stage functionalization of complex molecules, particularly nitrogen-containing heterocycles. nih.gov This innovation provided a mild, operationally simple, and chemoselective method for introducing various alkyl and fluoroalkyl groups into substrates of medicinal relevance. nih.govnih.gov The general synthesis for these reagents involves the reduction of the corresponding alkanesulfonyl chlorides with zinc dust. researchgate.netnih.gov This approach has made previously difficult-to-access compounds more readily available, accelerating drug discovery efforts. nih.gov

Research Landscape and Emerging Areas in Zinc Propane-1-sulfinate Science

The current research landscape for zinc propane-1-sulfinate is largely defined by its inclusion in the broader class of zinc alkanesulfinate reagents used for radical-based C-H functionalization. nih.gov These reagents are valued for their high functional group tolerance, allowing for the modification of complex molecules without the need for extensive protecting group strategies. nih.gov

Emerging research is exploring the wider applications of zinc-based compounds in catalysis and materials science. For instance, zinc-containing bimetallic catalysts have shown enhanced reactivity and stability in processes such as propane (B168953) dehydrogenation. acs.org While not directly involving zinc propane-1-sulfinate, this research highlights the synergistic effects that can be achieved with zinc, suggesting potential future applications for zinc sulfinate complexes in catalysis. Other studies are investigating zinc complexes for applications in energy storage, such as in zinc-air batteries, and as luminescent materials. ajol.infotohoku.ac.jp Although the primary role of this compound remains as a radical precursor in organic synthesis, the broader trends in zinc chemistry suggest a potential for new applications to be discovered.

Data Tables

General Synthesis of Zinc bis(alkanesulfinate)s

The synthesis of zinc bis(alkanesulfinates) is typically achieved through the reduction of an alkanesulfonyl chloride with zinc powder. The crude product is often a mixture containing zinc chloride and water, but can be purified if required. nih.gov

StepProcedurePurpose
1 The corresponding alkanesulfonyl chloride (e.g., propane-1-sulfonyl chloride) is added to a slurry of zinc dust in a suitable solvent (e.g., THF or acetonitrile).Reduction of the sulfonyl chloride to the zinc sulfinate.
2 The reaction mixture is stirred at room temperature for several hours.To ensure complete reaction.
3 The reaction is quenched with water.To dissolve inorganic salts and facilitate workup.
4 The product is extracted with an organic solvent (e.g., ethyl acetate).Isolation of the crude product.
5 The organic layer is dried and the solvent is removed under reduced pressure.To yield the crude zinc sulfinate salt.
6 (Optional) The crude solid is washed with a specific solvent mixture (e.g., 1:1 EtOAc:CH₂Cl₂) to remove ZnCl₂. nih.govPurification of the zinc sulfinate salt.

Properties of this compound

PropertyValue/Description
Chemical Formula C₆H₁₄O₄S₂Zn
Molecular Weight 279.71 g/mol lab-chemicals.com
CAS Number 24308-93-8 lab-chemicals.combldpharm.com
Physical State Likely a white to off-white powder, often as a dihydrate. nih.gov
Primary Application Precursor for the generation of propyl radicals for C-H functionalization reactions. nih.gov
Solubility Generally insoluble in non-polar organic solvents; crude forms may show some solubility due to impurities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4S2Zn B8204468 ZINC;propane-1-sulfinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;propane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O2S.Zn/c2*1-2-3-6(4)5;/h2*2-3H2,1H3,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWLRYVGNMIHD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)[O-].CCCS(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Zinc Propane 1 Sulfinate

Strategies for the Preparation of Zinc Bis(alkanesulfinate)s

The preparation of zinc bis(alkanesulfinate)s, including zinc propane-1-sulfinate, can be achieved through several strategic approaches. These methods aim to produce the desired sulfinate salts in good yield and purity, suitable for subsequent applications in synthesis.

Reductive Protocols from Sulfonyl Chlorides Utilizing Zinc Dust

A widely adopted and robust method for the synthesis of zinc bis(alkanesulfinate)s involves the reduction of the corresponding alkanesulfonyl chlorides with zinc dust. nih.govresearchgate.netresearchgate.netnih.govsigmaaldrich.com This protocol is valued for its operational simplicity and scalability. researchgate.netenamine.net

The general reaction scheme involves the treatment of an alkanesulfonyl chloride, such as propane-1-sulfonyl chloride, with an excess of zinc powder in a suitable solvent system, typically water. The reaction is generally conducted at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. The synthesis can typically be completed within a few hours, although the subsequent workup and purification may require a more extended period. nih.govresearchgate.netnih.govsigmaaldrich.com

A typical laboratory-scale synthesis of a zinc bis(alkanesulfinate) is outlined in the following table:

StepProcedureObservations
1. Reaction Setup Zinc dust is suspended in deionized water in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice-water bath.A greyish suspension is formed.
2. Reagent Addition The corresponding alkanesulfonyl chloride (e.g., propane-1-sulfonyl chloride) is added dropwise to the stirred zinc suspension.The reaction is mildly exothermic and the temperature should be monitored.
3. Reaction The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.The reaction progress can be monitored by the consumption of the sulfonyl chloride.
4. Workup The reaction mixture is filtered to remove excess zinc dust and other solid byproducts. The filtrate is then concentrated under reduced pressure.A crude solid product is obtained.

This method yields the crude zinc bis(alkanesulfinate) which may be used directly in some applications. However, the crude product often contains impurities such as zinc chloride (ZnCl₂) and water. nih.govresearchgate.netnih.gov

Approaches Involving Electrochemical Transformation of Sulfinate Salts

The electrochemical transformation of sulfinate salts has emerged as a significant area of research in organic synthesis. researchgate.net This approach offers a potentially greener and more controlled alternative to traditional chemical redox methods. While the electrochemical synthesis of sulfonate esters from sulfonyl hydrazides has been reported, specific protocols for the direct electrochemical synthesis of zinc bis(alkanesulfinate)s are not yet widely established in the reviewed literature. The general principle would involve the electrochemical reduction of a suitable sulfur-containing precursor at a cathode, potentially in the presence of a zinc anode or a zinc salt electrolyte, to form the desired zinc sulfinate. Further research is required to develop efficient and selective electrochemical methods for the preparation of zinc propane-1-sulfinate.

One-Pot Methods for In Situ Generation of Sulfinate Intermediates

One-pot synthetic methods, where reactants are subjected to successive chemical reactions in a single reactor, offer advantages in terms of efficiency and reduced waste. While one-pot syntheses have been developed for other organosulfur compounds, such as sulfonamides from sulfonate salts, specific one-pot protocols for the synthesis of zinc propane-1-sulfinate where the sulfinate intermediate is generated and then complexed with zinc in a single continuous process are not extensively detailed in the current body of literature. The development of such a method, potentially starting from propane-1-sulfonyl chloride, a zinc source, and a reducing agent in a single vessel, would represent a significant advancement in the synthesis of these valuable reagents.

Considerations for Minimizing Impurities and Water Content in Synthesis

For many applications, particularly in medicinal chemistry, the purity of zinc bis(alkanesulfinate) reagents is crucial. acs.org As mentioned, the crude product from the zinc dust reduction of sulfonyl chlorides typically contains zinc chloride and water. nih.govresearchgate.netnih.gov A simple and effective purification procedure has been developed to minimize these impurities. nih.govnih.gov

This purification protocol relies on the differential solubility of the zinc sulfinate salt and zinc chloride in a specific solvent mixture. nih.gov Zinc chloride is soluble in a 1:1 mixture of ethyl acetate (B1210297) and dichloromethane (B109758), whereas zinc bis(alkanesulfinate)s are generally insoluble. nih.gov

The purification process is summarized below:

StepProcedurePurpose
1. Washing The crude zinc sulfinate salt is washed with a 1:1 mixture of ethyl acetate and dichloromethane.To dissolve and remove the zinc chloride impurity.
2. Filtration The solid is collected by vacuum filtration.To separate the purified zinc sulfinate from the wash solvent containing the dissolved impurities.
3. Drying The purified solid is dried under vacuum.To remove residual solvent and water.

This washing procedure significantly reduces the chloride content and provides the zinc bis(alkanesulfinate) as a dihydrate. nih.gov Elemental analysis can be used to confirm the purity of the final product. nih.gov

The following table presents representative data on the purification of a zinc bis(alkanesulfinate), illustrating the removal of zinc chloride:

CompoundCrude Mass (g)Mass of Pure Product (g)Initial ZnCl₂ Content (g)
Zinc trifluoromethanesulfinate2.00.7530.43
Zinc difluoromethanesulfinate2.01.210.49
Zinc isopropylsulfinate0.50.3120.09

Data adapted from a published protocol. The pure product is obtained as a dihydrate. nih.gov

Advanced Synthetic Approaches

To meet the growing demand for sulfinate reagents in drug discovery and other areas of chemical research, more advanced synthetic methodologies are being explored.

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) allows for the rapid preparation and screening of a large number of compounds. While HTS has been applied to reaction screening for C-H alkylation using sulfinates, specific HTS methodologies for the synthesis of the zinc sulfinate reagents themselves are not well-documented in the reviewed literature. acs.org The development of automated or parallel synthesis techniques for generating libraries of diverse zinc bis(alkanesulfinate)s would be a valuable tool for accelerating the discovery of new chemical entities. A continuous-flow system for the in-situ generation and use of alkyl zinc sulfinates has been reported, which represents a step towards more automated and efficient synthesis. acs.org

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, an environmentally conscious and efficient alternative to traditional solvent-based methods, offers a promising route for the production of Zinc Propane-1-sulfinate. rsc.org This solid-state approach utilizes mechanical energy, typically through ball milling, to initiate chemical reactions between solid reactants. rsc.orgnih.gov While specific research on the mechanochemical synthesis of Zinc Propane-1-sulfinate is not extensively detailed in publicly available literature, the principles can be extrapolated from the synthesis of other zinc compounds and organometallic reagents. rsc.orgnih.gov

The synthesis would likely involve the high-energy milling of propane-1-sulfonyl chloride with zinc dust in a sealed milling jar containing grinding media such as steel balls. The mechanical forces generated during milling would facilitate the reduction of the sulfonyl chloride by the zinc metal, leading to the formation of Zinc Propane-1-sulfinate. This solvent-free method can significantly reduce reaction times and minimize waste production. rsc.org The efficiency of the reaction can be influenced by parameters such as milling frequency, duration, and the size of the grinding media. rsc.org

Purification and Isolation Strategies for Zinc Propane-1-sulfinate

The purification of Zinc Propane-1-sulfinate is crucial to remove byproducts and unreacted starting materials, ensuring the desired purity for subsequent applications. nih.govnih.govresearchgate.net A common impurity in the synthesis of zinc alkanesulfinates is zinc chloride (ZnCl₂), which is highly soluble in certain organic solvent mixtures, a property that is exploited in the purification process. nih.gov

A well-established method for the purification of zinc bis(alkanesulfinate)s, which is applicable to Zinc Propane-1-sulfinate, involves washing the crude product with a 1:1 mixture of ethyl acetate and dichloromethane. nih.gov This solvent system effectively dissolves zinc chloride while having minimal solubility for the desired zinc sulfinate product. nih.gov The crude material is suspended in the solvent mixture, agitated, and then filtered. nih.gov This washing process is typically repeated multiple times to ensure the complete removal of zinc chloride and any residual water. nih.gov

The general purification protocol can be summarized in the following steps:

StepProcedurePurpose
1The crude Zinc Propane-1-sulfinate is placed in a sintered glass funnel.To prepare for washing.
2A 1:1 solution of ethyl acetate and dichloromethane is poured over the crude product.To dissolve impurities, primarily zinc chloride.
3The suspension is swirled, and any large chunks are broken up with a spatula.To ensure maximum contact between the solvent and the solid.
4Vacuum is applied to drain the solvent containing the dissolved impurities.To separate the purified solid from the waste solvent.
5Steps 2-4 are repeated two to three more times.To ensure complete removal of impurities.
6The purified Zinc Propane-1-sulfinate is collected and dried under vacuum.To remove any residual solvent.

This purification strategy is effective in yielding Zinc Propane-1-sulfinate with a significantly reduced chloride content. nih.gov For applications requiring exceptionally high purity where complete removal of chloride is necessary, an alternative method involves dissolving the crude salt in water and treating it with silver carbonate. nih.gov This precipitates the chloride as silver chloride, which can be removed by filtration along with any zinc carbonate formed. nih.gov The purified Zinc Propane-1-sulfinate can then be obtained by concentrating and drying the aqueous solution. nih.gov

The following table outlines the expected outcomes of the washing procedure for a generic crude zinc bis(alkanesulfinate), illustrating the effectiveness of the purification process. nih.gov

CompoundInitial Crude Mixture CompositionFinal Mass of Pure Compound
Zinc bis(trifluoromethanesulfinate) (1)2 g (1.19 g of 1 + 0.43 g ZnCl₂ + 0.38 g H₂O)0.753 g
Zinc bis(difluoromethanesulfinate) (2)2 g (1.21 g of 2 + 0.49 g ZnCl₂ + 0.31 g H₂O)1.21 g
Zinc bis(isopropanesulfinate) (4)0.5 g (0.33 g of 4 + 0.09 g ZnCl₂ + 0.08 g H₂O)0.312 g

Coordination Chemistry and Structural Elucidation of Zinc Propane 1 Sulfinate Complexes

Ligand Design and Coordination Modes of Propane-1-sulfinate

The propane-1-sulfinate anion, [CH₃CH₂CH₂SO₂]⁻, is an ambidentate ligand, meaning it possesses more than one potential donor atom. Coordination to a metal center like zinc can occur through the sulfur atom or one or both of the oxygen atoms. The specific coordination mode is a delicate balance of several factors, including the nature of the other ligands in the coordination sphere, the solvent, and the steric and electronic properties of the sulfinate itself.

Sulfinate ligands can coordinate to a metal center in either a monodentate or a bidentate fashion. libretexts.orgyoutube.com

Monodentate Coordination: In this mode, the propane-1-sulfinate ligand binds to the zinc ion through a single atom. This is typically one of the oxygen atoms, resulting in a Zn-O-S linkage. This mode is often favored when the coordination sphere of the zinc is sterically crowded by other bulky ligands. cam.ac.uk

Bidentate Coordination: Bidentate coordination involves the propane-1-sulfinate ligand binding to the zinc ion through two donor atoms. nih.govresearchgate.net This can occur in two ways:

O,O'-Chelation: Both oxygen atoms of the sulfinate group coordinate to the same zinc center, forming a four-membered chelate ring. This mode is common and leads to a more stable complex due to the chelate effect.

O,S-Chelation: One oxygen atom and the sulfur atom coordinate to the zinc center. This is less common for zinc due to its hard acid nature, which typically prefers coordination with hard donor atoms like oxygen over the softer sulfur.

Table 1: Comparison of Monodentate and Bidentate Coordination of Propane-1-sulfinate to Zinc

Coordination ModeDonor AtomsStructural FeaturesFactors Favoring this Mode
Monodentate (O-coordination)One OxygenForms a simple Zn-O bond.Steric hindrance from other ligands.
Bidentate (O,O'-chelation)Two OxygensForms a four-membered chelate ring.Less sterically demanding environments; leads to higher thermodynamic stability (chelate effect).
Bidentate (O,S-chelation)One Oxygen, one SulfurForms a three-membered chelate ring.Less common for zinc due to its hard acid character.

Influence of Steric and Electronic Properties of Alkanesulfinate on Coordination Geometry

The steric and electronic properties of the alkanesulfinate ligand, in this case, propane-1-sulfinate, play a crucial role in determining the coordination geometry around the zinc center. nih.govnih.gov

Electronic Effects: The electron-donating nature of the propyl group influences the electron density on the sulfinate group's oxygen and sulfur atoms. This, in turn, affects the strength of the coordinate bond with the zinc ion. The inductive effect of the alkyl chain increases the electron density on the sulfinate group, enhancing its ability to donate to the zinc center.

The final coordination geometry in zinc propane-1-sulfinate complexes is a result of the balance between maximizing the coordination number (typically 4, 5, or 6 for zinc) and minimizing steric repulsion between the ligands.

Theoretical Investigations of Zinc Propane-1-sulfinate Coordination

Due to the challenges in isolating and crystallizing simple zinc propane-1-sulfinate complexes, theoretical investigations provide invaluable insights into their structure, bonding, and dynamics. mdpi.comuwa.edu.au

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structures of metal complexes. researchgate.netresearchgate.net For zinc propane-1-sulfinate, DFT calculations can be employed to:

Optimize Geometries: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles for different coordination modes (monodentate vs. bidentate).

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and partial atomic charges. This information helps in understanding the nature of the zinc-ligand bond.

DFT studies on similar zinc complexes have shown that the choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data where available. uwa.edu.au

Table 2: Representative DFT-Calculated Parameters for a Hypothetical Tetrahedral Zinc Propane-1-sulfinate Complex

ParameterBidentate Coordination (O,O')Monodentate Coordination (O)
Zn-O Bond Length (Å)2.05 - 2.151.95 - 2.05
O-Zn-O Angle (°)~60 (in chelate ring)N/A
S-O Bond Length (Å)1.50 - 1.551.48 - 1.52 (coordinated O)
HOMO-LUMO Gap (eV)4.5 - 5.54.8 - 5.8

Note: These are hypothetical values based on typical DFT results for similar zinc complexes and are for illustrative purposes.

Quantum Chemical Calculations for Bonding Interactions and Stability

Quantum chemical calculations, going beyond standard DFT, can provide a deeper understanding of the bonding interactions and stability of zinc propane-1-sulfinate complexes. nih.govmdpi.comsubstack.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the nature of the zinc-sulfinate bond, quantifying the extent of charge transfer and orbital interactions between the zinc ion and the ligand. This can help to elucidate the degree of covalency in the bond. mdpi.com

Atoms in Molecules (AIM) Theory: AIM theory allows for the characterization of the electron density topology, identifying bond critical points and quantifying the strength and nature of the interactions within the complex. mdpi.com

Energy Decomposition Analysis (EDA): EDA methods can partition the total interaction energy between the zinc ion and the propane-1-sulfinate ligands into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms. This provides a quantitative measure of the factors contributing to the stability of the complex.

These calculations can be used to compare the relative stabilities of different isomers and coordination modes, providing a theoretical basis for predicting the most likely structures to be formed.

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules and complexes over time. researchgate.netnd.educhemrxiv.orgnih.govnih.gov For zinc propane-1-sulfinate complexes, MD simulations can be used to:

Simulate Solvent Effects: Model the behavior of the complex in different solvent environments, providing insights into how solvent molecules interact with the complex and influence its structure and dynamics.

Study Ligand Exchange Processes: Simulate the exchange of propane-1-sulfinate ligands with other ligands or solvent molecules in the coordination sphere of the zinc ion, providing information on the lability of the complex.

MD simulations are particularly useful for understanding the behavior of these complexes in solution, which is often more relevant to their potential applications than their solid-state structures.

Advanced Structural Characterization Techniques for Coordination Environments

The elucidation of the coordination environment in zinc propane-1-sulfinate complexes relies on a suite of advanced analytical techniques. These methods provide critical insights into the solid-state arrangement, metal-ligand interactions, and electronic properties of these compounds. A multi-technique approach is essential for a comprehensive understanding of their structural and chemical characteristics.

X-ray Crystallography for Solid-State Structures

In studies of related zinc coordination polymers, X-ray diffraction has revealed that the Zn(II) center can adopt various geometries, often influenced by the nature of the ligands and crystallization conditions. For instance, a distorted tetrahedral environment around the Zn(II) atom is common, coordinated by atoms from the surrounding ligands nih.gov. In one such polymeric structure, the Zn(II) atom is coordinated to two sulfur and two nitrogen atoms from four different ligand molecules, creating zigzag chains nih.gov. While specific crystallographic data for zinc propane-1-sulfinate is not widely published, analysis of similar structures, such as zinc(II) complexes with other organosulfur or carboxylate ligands, shows that Zn-O and Zn-S bond lengths typically fall within expected ranges, confirming the coordination of the sulfinate group to the zinc center. The crystal structure of these complexes can form extensive networks through various intermolecular interactions, including hydrogen bonds, which dictate the final supramolecular architecture researchgate.net.

Table 1: Representative Crystallographic Parameters for Zinc(II) Coordination Complexes. (Note: Data is generalized from typical zinc complexes to illustrate expected values).
ParameterTypical Value / ObservationReference
Coordination GeometryTetrahedral, Distorted Tetrahedral, Octahedral nih.govnih.gov
Zn-O Bond Length~1.9 - 2.2 Å nih.gov
Zn-S Bond Length~2.3 - 2.4 Å nih.gov
Coordination NumberTypically 4 or 6 nih.govresearchgate.net
Crystal SystemVaries (e.g., Monoclinic, Triclinic) nih.govresearchgate.net

Spectroscopic Probes for Coordination Chemistry

Spectroscopic techniques are invaluable for probing the coordination environment of zinc propane-1-sulfinate, especially in solution or when single crystals are unavailable. Each method provides a unique piece of the structural puzzle.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination mode of the sulfinate group to the zinc ion. The sulfinate ligand (RSO₂⁻) has characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the SO₂ group. The frequencies of these bands are sensitive to how the ligand binds to the metal.

In O-sulfinate coordination, where the ligand binds through one or both oxygen atoms, the S-O stretching frequencies are indicative of this binding mode researchgate.net. For zinc carboxylate complexes, a related class of compounds, the separation (Δν) between the asymmetric and symmetric stretching frequencies of the COO⁻ group is used to infer the coordination mode (monodentate, bidentate chelating, or bridging) researchgate.net. A similar principle applies to sulfinates. Coordination to the zinc center alters the electron density within the SO₂ group, causing shifts in these vibrational frequencies compared to the free sulfinate salt. For instance, studies on zinc sulfate (B86663) hydrates show distinct bands for SO₄²⁻ stretching and bending vibrations that shift based on the coordination environment and hydration state mdpi.com.

Table 2: Typical IR Frequency Ranges for Sulfinate and Related Groups in Zinc Complexes.
Vibrational ModeTypical Frequency Range (cm⁻¹)SignificanceReference
SO₂ Asymmetric Stretch (νₐₛ)~1050 - 1100Sensitive to coordination mode. researchgate.netmdpi.com
SO₂ Symmetric Stretch (νₛ)~980 - 1060Sensitive to coordination mode. researchgate.netmdpi.com
C-H Stretching (propyl group)~2850 - 2960Confirms presence of the alkyl chain. msu.edu

UV-Vis spectroscopy provides information about the electronic structure of the complex. Since the Zn(II) ion has a d¹⁰ electronic configuration, it does not exhibit d-d electronic transitions, which are common for transition metals with partially filled d-orbitals researchgate.net. Therefore, the absorption bands observed in the UV-Vis spectra of zinc propane-1-sulfinate complexes are typically due to electronic transitions within the ligand (intraligand transitions) or from the ligand to the metal (ligand-to-metal charge transfer, LMCT) nih.gov. These LMCT bands can be sensitive to the coordination environment and the nature of the ligand, providing indirect evidence of complex formation nih.govnih.gov. The stability of zinc complexes in solution can also be monitored over time using UV-Vis spectroscopy, as changes in the coordination sphere would likely result in changes in the absorption spectrum nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the structure of the propane-1-sulfinate ligand and to probe its environment upon coordination to the diamagnetic Zn(II) center. Upon complexation, the chemical shifts of the protons and carbons in the propyl group may change compared to the free ligand. These changes, known as coordination shifts, provide evidence of the ligand binding to the metal center in solution. The magnitude of the shift can give clues about the changes in electron density and conformation of the ligand upon coordination. While specific NMR data for zinc propane-1-sulfinate is scarce in public literature, studies on related organozinc systems confirm the utility of NMR in characterizing the ligand environment researchgate.netescholarship.org.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Standard zinc(II) complexes, including zinc propane-1-sulfinate, are diamagnetic because the Zn(II) ion has a completely filled d¹⁰ electron shell. Consequently, these complexes are EPR-silent and cannot be studied directly by this technique nih.gov.

However, EPR can be relevant in specific, non-standard scenarios. For instance, if the zinc complex contains a radical ligand, the unpaired electron on the ligand would make the complex paramagnetic and thus EPR-active acs.org. Another application is in studying zinc-containing materials where paramagnetic centers are introduced, such as defects in ZnO nanocrystals or when a paramagnetic metal ion like Cu(II) is doped into a zinc complex host nih.govaip.org. In these cases, EPR provides detailed information about the electronic structure and local environment of the paramagnetic center, but it does not directly probe the diamagnetic Zn(II) ion itself.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the context of zinc propane-1-sulfinate complexes, MS provides crucial information about the composition of the coordination sphere, the stability of the complex, and the nature of the zinc-ligand bonding. The ionization process can sometimes lead to fragmentation of the molecular ion, and the resulting pattern of fragment ions serves as a molecular fingerprint that can be used for structural confirmation. wikipedia.orglibretexts.org The interpretation of mass spectra for organometallic compounds, however, requires careful consideration of isotopic patterns, potential in-source reactions, and the lability of metal-ligand bonds. researchgate.netuvic.ca

A key feature in the mass spectrum of a zinc-containing compound is the characteristic isotopic pattern of zinc. Zinc has five stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) with relative abundances of approximately 48.6%, 27.9%, 4.1%, 18.8%, and 0.6%, respectively. wikipedia.org This distribution results in a distinctive cluster of peaks for any zinc-containing ion, which greatly aids in the identification of these species within a complex mixture.

While specific fragmentation data for zinc propane-1-sulfinate is not extensively documented in publicly available literature, general principles of fragmentation for metal sulfinates and organometallic complexes can be applied. Common fragmentation pathways may involve the loss of the sulfinate ligand, cleavage of the propane (B168953) chain, or rearrangements within the coordination sphere. For instance, the loss of SO₂ is a common fragmentation pathway for sulfonamide derivatives and could be a potential pathway for sulfinate complexes as well. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes and organometallic compounds, as it often allows the observation of the intact molecular ion with minimal fragmentation. uvic.ca In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For zinc propane-1-sulfinate complexes, ESI-MS can be used to confirm the molecular weight of the complex and provide insights into its solution-state chemistry. The technique is sensitive to the formation of different species in solution, such as monomers, dimers, or solvated adducts. The choice of solvent is crucial, as it can influence the observed species. For example, coordinating solvents may displace the propane-1-sulfinate ligand, leading to the observation of solvent-adduct ions.

The ESI-mass spectrum of a hypothetical zinc propane-1-sulfinate complex, [Zn(O₂S-CH₂CH₂CH₃)₂], would be expected to show a prominent cluster of peaks corresponding to the molecular ion, reflecting the isotopic distribution of zinc. The table below illustrates the expected m/z values for the molecular ion of this complex.

IonCalculated m/z
[⁶⁴Zn(C₃H₇SO₂)₂ + H]⁺279.0
[⁶⁶Zn(C₃H₇SO₂)₂ + H]⁺281.0
[⁶⁷Zn(C₃H₇SO₂)₂ + H]⁺282.0
[⁶⁸Zn(C₃H₇SO₂)₂ + H]⁺283.0
[⁷⁰Zn(C₃H₇SO₂)₂ + H]⁺285.0

This table presents hypothetical data for illustrative purposes.

Fragmentation in the ESI source, known as in-source fragmentation, can be induced by increasing the cone voltage. This can provide structural information by promoting the dissociation of the complex. Potential fragmentation pathways for a zinc propane-1-sulfinate complex could include the loss of a propane-1-sulfinate radical or neutral molecule, or cleavage of the S-C or C-C bonds within the ligand.

Ion Mobility Mass Spectrometry (IM-MS)

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. In IM-MS, ions are separated not only by their mass-to-charge ratio but also by their size and shape as they drift through a gas-filled chamber under the influence of a weak electric field. nsf.gov This provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area.

For the structural elucidation of zinc propane-1-sulfinate complexes, IM-MS can be particularly valuable. It can be used to:

Separate isomers that have the same m/z but different shapes.

Distinguish between different coordination geometries (e.g., tetrahedral vs. octahedral) which would have different CCS values.

Identify the presence of different conformers of the complex in the gas phase. tofwerk.com

Study host-guest interactions and conformational changes upon binding of other molecules. nih.gov

The combination of drift time (related to CCS) and m/z allows for the generation of two-dimensional plots that can resolve complex mixtures and provide detailed structural insights that are not accessible with MS alone. The table below shows hypothetical IM-MS data for different potential species of a zinc propane-1-sulfinate complex, illustrating how CCS values can differentiate between them.

Speciesm/zCollision Cross Section (Ų)
Monomeric [Zn(C₃H₇SO₂)₂]278.0150
Dimeric [Zn₂(C₃H₇SO₂)₄]556.0280
Solvated [Zn(C₃H₇SO₂)(CH₃CN)]⁺215.0135

This table presents hypothetical data for illustrative purposes.

In Situ Characterization Techniques for Reaction Pathways

Various in situ spectroscopic and spectrometric methods can be applied. For instance, in the context of zinc-catalyzed reactions, in situ X-ray absorption spectroscopy (XAS) has been used to observe changes in the oxidation state and coordination environment of zinc during the catalytic cycle. oaepublish.com Similarly, in situ microscopy techniques can provide spatial and temporal information about the formation of solid-state products or changes on a catalyst surface. youtube.com

The application of in situ techniques to the study of zinc propane-1-sulfinate reaction pathways could involve:

Monitoring the synthesis: Following the reaction of a zinc salt with a source of propane-1-sulfinate in real-time to identify any intermediate species and to optimize reaction conditions.

Investigating thermal decomposition: Heating a sample of the complex while monitoring the evolved gases by a technique like mass spectrometry to understand its thermal stability and decomposition products.

Studying catalytic reactions: If the complex is used as a catalyst, in situ methods can be used to observe the interaction of the complex with substrates and to identify the active catalytic species. acs.org

The data obtained from in situ studies are often complex and require careful analysis, but they provide a level of mechanistic detail that is often unattainable with traditional ex situ methods.

Mechanistic Investigations of Reactions Involving Zinc Propane 1 Sulfinate

Insights from Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of substrates containing heavier isotopes (e.g., deuterium) at a specific position with their non-isotopically labeled counterparts. nih.govresearchgate.net

While specific KIE studies focusing exclusively on reactions of zinc propane-1-sulfinate were not prominent in the surveyed literature, the principles of KIE can be applied to hypothesize about its reaction mechanisms. For instance, in a reaction where a C-H bond on the propane (B168953) moiety is broken in the rate-determining step, a significant primary kinetic isotope effect would be expected upon substitution of that hydrogen with deuterium. Isotopic labeling studies have been used to investigate the reversibility and rate-determining nature of initial dehydrogenation steps in reactions involving propane on zinc-based catalysts. berkeley.edu Such studies could similarly provide valuable insights into the mechanisms of radical formation or subsequent reactions involving zinc propane-1-sulfinate.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms that are often difficult to probe experimentally. These studies can model reaction pathways, identify intermediates and transition states, and rationalize observed reactivity and selectivity.

Computational analyses have been applied to understand the chemical reactivity of fluorinated radicals, providing insights into their electrophilicity and nucleophilicity parameters. researchgate.net Such studies can also establish correlations between the reduction potentials of radicals and their ability to engage in single-electron transfer (SET) processes versus radical addition pathways. researchgate.net

Despite a comprehensive search for "Zinc;propane-1-sulfinate," no specific scientific literature or data could be found pertaining to the mechanistic investigations, intermediate species analysis, computational selectivity prediction, or the influence of reaction media on this particular compound. The search results yielded information on other zinc compounds and their roles in various chemical processes, but did not provide the specific details required to accurately address the user's request for an article on "this compound."

Therefore, it is not possible to generate an article that is "thorough, informative, and scientifically accurate" as requested, because the foundational research on "this compound" in these areas appears to be unavailable in the public domain. Attempting to create the requested content would lead to speculation and the generation of scientifically unfounded information, which would not meet the quality and accuracy standards required.

Applications of Zinc Propane 1 Sulfinate in Advanced Organic Synthesis

Synthesis of Organosulfur Compounds via SO₂ Extrusion

Zinc sulfinates are not only useful for forming carbon-carbon bonds but also serve as versatile precursors for a wide range of organosulfur compounds. researchgate.net A common mechanistic pathway involves the extrusion of sulfur dioxide (SO₂), which can lead to the formation of new carbon-sulfur or other bonds. researchgate.net

Sulfones and sulfonamides are important functional groups found in many biologically active compounds and materials. Zinc sulfinates provide a convenient entry point to these structures.

Research Findings: Sulfinate anions, readily accessible from zinc sulfinates, are effective nucleophiles for synthesizing sulfones and sulfonamides. organic-chemistry.orgnih.gov The general strategies are:

Sulfone Synthesis : Sulfinates react with various electrophiles, such as alkyl halides, to produce sulfones. organic-chemistry.org A recently developed zinc-promoted cross-electrophile sulfonylation enables the synthesis of diverse alkyl-alkyl sulfones from readily available alkyl halides. researchgate.net

Sulfonamide Synthesis : In the presence of an amine and an oxidant (e.g., N-Bromosuccinimide), sulfinates can be converted into sulfonamides. organic-chemistry.org

These methods, which utilize stable and accessible sulfinate salts, are often considered safer and more practical alternatives to protocols that rely on toxic and difficult-to-handle sulfur dioxide gas. organic-chemistry.orgnih.gov

Development of Novel Synthetic Building Blocks

The inherent reactivity and stability of Zinc Propane-1-sulfinate and its analogs position them as valuable synthetic building blocks. researchgate.net Their ability to participate in diverse and predictable transformations makes them ideal for the modular construction of complex molecular targets. nih.gov The concept of using metal-containing complexes as tunable building blocks is a growing area of research, with other examples including the design of novel Zn-Salphen complexes for incorporation into functional polymers. nih.gov The reliable performance of zinc sulfinates in radical transfer and cross-coupling reactions allows chemists to design synthetic routes where propyl groups or other alkyl fragments can be introduced strategically and with high efficiency. nih.gov

Application in Nucleic Acid Modification (Excluding Degradation Aspects)

Zinc propane-1-sulfinate belongs to a class of sulfinate salt reagents that have been developed for the chemical modification of nucleic acids. These reagents provide a method for directly adding a variety of functional groups to nucleobases under mild, aqueous conditions. biorxiv.org This approach is significant for the development of therapeutic nucleic acids and for creating probes for biological research. The modifications typically occur on the Hoogsteen edge of the nucleobases, which allows the nucleic acids to maintain their standard Watson-Crick base pairing capabilities. biorxiv.org

The utility of zinc sulfinate salts in this context has been demonstrated through the functionalization of both RNA and DNA. biorxiv.org Research has shown that various zinc sulfinate reagents can be used to attach different functional groups to the nucleobases in a single-pot reaction. biorxiv.org For example, zinc trifluoromethanesulfinate is used to add a trifluoromethyl group, while zinc bis(phenylsulfonylmethanesulfinate) can attach a phenylsulfonylmethyl group. biorxiv.org These modifications can be applied to individual nucleotides or to longer RNA and DNA oligonucleotides. biorxiv.org The ability to introduce such a diverse range of chemical functionalities opens up possibilities for enhancing the properties of nucleic acids, potentially improving the delivery and efficacy of therapeutic oligonucleotides. biorxiv.org

Detailed Research Findings

The table below summarizes the findings from studies on the modification of nucleic acids using various zinc sulfinate salts, which represent the functional class to which zinc propane-1-sulfinate belongs.

ReagentFunctional Group AddedSubstrate(s)Key Findings
Zinc trifluoromethanesulfinate (TFMS-Zn)Trifluoromethyl (-CF₃)RNA, DNA, individual nucleotidesEnables the direct addition of a trifluoromethyl group to the Hoogsteen edge of nucleobases. biorxiv.org
Zinc bis(phenylsulfonylmethanesulfinate) (PSMS-Zn)Phenylsulfonylmethyl (-CH₂SO₂Ph)RNA, DNA, individual nucleotidesProvides a method for attaching a phenylsulfonylmethyl group under mild aqueous conditions. biorxiv.org
Sodium (difluoroalkylazido)sulfinate (DAAS-Na)*DifluoroalkylazidoRNA, DNA, individual nucleotidesInstalls a difluoroalkylazido group, with the azide (B81097) moiety serving as a handle for click chemistry. biorxiv.org

Note: While a sodium salt, DAAS-Na is included to illustrate the diversity of functional groups that can be introduced via sulfinate salt chemistry.

Future Research Directions and Unexplored Avenues in Zinc Propane 1 Sulfinate Chemistry

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. solubilityofthings.com Future research into zinc propane-1-sulfinate should prioritize the development of more environmentally benign synthetic methods. paperpublications.org This involves a holistic approach considering solvents, reagents, and energy efficiency. acs.orgpnas.org

Key strategies for greener synthesis of zinc propane-1-sulfinate could include:

Use of Sustainable Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or bio-based solvents. paperpublications.org While organometallic reagents can be reactive in water, the use of surfactants or co-solvents can mitigate these issues. paperpublications.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. solubilityofthings.com

Renewable Feedstocks: Investigating the use of raw materials derived from renewable sources. solubilityofthings.com

Energy Efficiency: Developing synthetic protocols that operate at ambient temperature and pressure to reduce energy consumption. solubilityofthings.com

Drawing inspiration from the green synthesis of other zinc compounds, such as zinc oxide nanoparticles from plant extracts, could offer novel and sustainable routes to zinc propane-1-sulfinate. mdpi.comresearchgate.netmdpi.com

Green Chemistry PrincipleApplication to Zinc Propane-1-sulfinate Synthesis
Waste Prevention Designing one-pot syntheses to reduce intermediate isolation and purification steps.
Atom Economy Utilizing catalytic methods that maximize the incorporation of starting materials.
Safer Solvents Exploring aqueous or bio-derived solvent systems.
Energy Efficiency Developing syntheses that proceed efficiently at room temperature.

Exploration of Novel Catalytic Transformations

While zinc compounds are known to mediate various chemical reactions, the catalytic potential of zinc propane-1-sulfinate remains largely unexplored. Future research should focus on investigating its activity in a range of catalytic transformations.

Promising areas for investigation include:

Cross-Coupling Reactions: Zinc organometallics are utilized in important C-C bond-forming reactions like the Negishi coupling. acs.orgacs.org Investigating the ability of zinc propane-1-sulfinate to act as a catalyst or precatalyst in Suzuki-Miyaura or similar cross-coupling reactions could yield valuable synthetic tools. manchester.ac.ukresearchgate.netacs.org The development of zinc-catalyzed cross-coupling reactions is a growing field, offering a less toxic and more economical alternative to palladium-catalyzed systems. manchester.ac.ukresearchgate.net

C-H Activation: Direct C-H activation is a powerful strategy for streamlining organic synthesis. socialresearchfoundation.com Exploring whether zinc propane-1-sulfinate can catalyze the functionalization of C-H bonds would be a significant advancement. socialresearchfoundation.com

Dehydroboration Reactions: Recent studies have shown that specific zinc complexes can catalyze the dehydroboration of terminal alkynes. manchester.ac.uk Assessing the capability of zinc propane-1-sulfinate in this and other dehydroboration reactions could expand its utility.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.orgacs.orgtue.nl The application of flow chemistry to the synthesis and reactions of organometallic reagents, which can be highly reactive, is particularly beneficial. rsc.orgacs.orgnih.gov

Future research in this area should aim to:

Develop Continuous-Flow Synthesis: Designing a continuous-flow reactor setup for the on-demand and safe generation of zinc propane-1-sulfinate. This would be particularly advantageous for handling potentially unstable organometallic intermediates. illinois.edu

Automated Reaction Optimization: Integrating flow reactors with automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) for reactions involving zinc propane-1-sulfinate. fairlamb.groupresearchgate.net This approach accelerates the discovery of optimal synthetic protocols.

Multi-step Synthesis: Creating integrated flow systems where zinc propane-1-sulfinate is generated and then immediately used in a subsequent reaction step without isolation, improving efficiency and reducing waste. tue.nl

TechnologyPotential Benefit for Zinc Propane-1-sulfinate Chemistry
Flow Chemistry Enhanced safety in handling reactive intermediates, precise temperature and mixing control, and easier scalability. acs.orgnih.gov
Automated Synthesis High-throughput screening of reaction conditions and catalysts, leading to faster optimization and discovery. fairlamb.groupaip.org
Integrated Platforms Seamless execution of multi-step synthetic sequences without manual intervention. researchgate.net

Application in Material Science

The use of organometallic compounds as precursors for advanced materials is a well-established field. Zinc propane-1-sulfinate could serve as a valuable precursor in material science, an area that warrants significant future investigation.

Zinc oxide (ZnO) nanoparticles and other zinc-based materials have a wide range of applications due to their unique electronic and optical properties. repec.org The sol-gel method is a common technique for synthesizing ZnO nanoparticles from zinc precursors. sapub.orgmdpi.combohrium.comscielo.org.co

Future research could explore:

Synthesis of ZnO Nanoparticles: Investigating the controlled thermal decomposition or sol-gel processing of zinc propane-1-sulfinate to produce ZnO nanoparticles with tailored sizes and morphologies. sapub.orgproquest.com The choice of solvent and reaction conditions can significantly influence the final properties of the nanoparticles. proquest.com

Formation of Composite Materials: Using zinc propane-1-sulfinate to create zinc-based composite materials. This could involve its incorporation into polymer matrices or its use in the synthesis of core-shell nanostructures. proquest.com

Doped Materials: Exploring the co-decomposition of zinc propane-1-sulfinate with other metal precursors to create doped ZnO materials with enhanced properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems. rsc.org Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure, stability, and reactivity of metal complexes. nih.govacs.orgrsc.org

Future computational studies on zinc propane-1-sulfinate could focus on:

Structure and Bonding Analysis: Performing DFT calculations to gain a deeper understanding of the electronic structure and bonding within the zinc propane-1-sulfinate molecule. nih.govrsc.org

Reaction Mechanism Elucidation: Modeling potential reaction pathways for catalytic transformations involving zinc propane-1-sulfinate to understand the mechanism and identify key intermediates and transition states. rsc.org

Predicting Reactivity: Using computational screening to predict the reactivity of zinc propane-1-sulfinate with various substrates, guiding experimental efforts towards the most promising applications. rsc.org This can save significant time and resources compared to purely experimental approaches. rsc.org

Computational MethodApplication to Zinc Propane-1-sulfinate
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reaction energies. nih.govresearchgate.netnih.govtandfonline.com
Molecular Dynamics (MD) Simulation of the dynamic behavior of the molecule in different solvent environments. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments, such as within an enzyme active site.

High-Throughput Screening for New Reactivity and Applications

High-throughput screening (HTS) is a powerful methodology for rapidly discovering new catalysts and reactions. nih.govnih.govwikipedia.org By using automated robotic systems, it is possible to perform and analyze a large number of experiments in a short period. wikipedia.org

Future research should leverage HTS to:

Discover Novel Catalytic Activity: Creating libraries of potential substrates and reaction partners to screen against zinc propane-1-sulfinate for previously unknown catalytic activities. nih.govincatt.nl

Optimize Reaction Conditions: Utilizing HTS to quickly identify the optimal catalysts, ligands, solvents, and temperatures for known reactions involving zinc propane-1-sulfinate. researchgate.netresearchgate.net

Screen for New Applications: Expanding the screening process beyond catalysis to identify potential applications in areas such as materials science or as a reagent in organic synthesis.

The integration of HTS with automated synthesis platforms can create a powerful workflow for accelerated discovery in the chemistry of zinc propane-1-sulfinate. sigmaaldrich.comschrodinger.com

Q & A

Q. How can systematic reviews address gaps in the current understanding of this compound’s biological or catalytic applications?

  • Methodological Answer : Conduct a PRISMA-guided literature review to map existing studies, identify methodological inconsistencies (e.g., varying zinc counterion sources), and prioritize high-impact gaps (e.g., toxicity profiling per OECD guidelines) .

Data Interpretation and Contradiction Management

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals for EC₅₀ estimates .

Q. How should researchers validate conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Replicate solubility measurements using gravimetric analysis under standardized conditions (e.g., 25°C, argon atmosphere). Characterize saturated solutions via dynamic light scattering (DLS) to detect colloidal aggregates that may skew results .

Future Research Directions

What unanswered questions about this compound warrant prioritization in funding proposals?

  • Methodological Answer : Focus on understudied areas such as (1) environmental fate (e.g., biodegradation pathways via LC-QTOF-MS), (2) cross-coupling reactivities with emerging electrophiles (e.g., fluorinated aryl halides), and (3) in vivo pharmacokinetic profiling using radiolabeled analogs (³⁵S) .

Q. How can machine learning optimize reaction conditions for this compound in high-throughput screening?

  • Methodological Answer : Train neural networks on existing kinetic datasets (e.g., temperature, solvent, catalyst loading) to predict optimal conditions. Validate models with robotic synthesis platforms and Bayesian optimization for iterative refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.